isopropyl 4-[(phenylsulfonyl)amino]benzoate
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Overview
Description
Isopropyl 4-[(phenylsulfonyl)amino]benzoate, also known as PSB-0739, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2), which is involved in various physiological and pathological processes. In
Scientific Research Applications
Isopropyl 4-[(phenylsulfonyl)amino]benzoate has been studied for its potential applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for cancer metastasis. In immunology, this compound has been shown to modulate the immune response and reduce inflammation, suggesting its potential as a treatment for autoimmune diseases. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential as a treatment for neurodegenerative diseases.
Mechanism of Action
Isopropyl 4-[(phenylsulfonyl)amino]benzoate is a selective antagonist of the S1P2 receptor, which is involved in various physiological and pathological processes, including cell migration, immune cell trafficking, and vascular permeability. By blocking the S1P2 receptor, this compound inhibits these processes and exerts its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell migration and invasion, modulation of the immune response, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. These effects are attributed to the blockade of the S1P2 receptor by this compound.
Advantages and Limitations for Lab Experiments
Isopropyl 4-[(phenylsulfonyl)amino]benzoate has several advantages for lab experiments, including its selectivity for the S1P2 receptor, its well-established synthesis method, and its potential applications in various fields. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for isopropyl 4-[(phenylsulfonyl)amino]benzoate research, including the development of more potent and selective S1P2 receptor antagonists, the investigation of this compound's potential as a therapeutic agent for cancer metastasis, autoimmune diseases, and neurodegenerative diseases, and the elucidation of the molecular mechanisms underlying this compound's biological effects. Additionally, the development of novel drug delivery systems for this compound may overcome its solubility limitations and enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of isopropyl 4-[(phenylsulfonyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with sulfonyl chloride, followed by the reaction with isopropyl alcohol and triethylamine. The final product is obtained after purification through recrystallization.
Properties
IUPAC Name |
propan-2-yl 4-(benzenesulfonamido)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12(2)21-16(18)13-8-10-14(11-9-13)17-22(19,20)15-6-4-3-5-7-15/h3-12,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIHXUSKLJNLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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